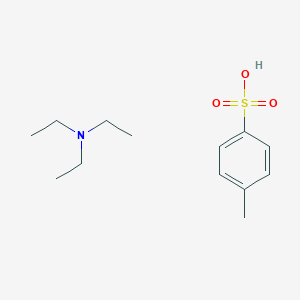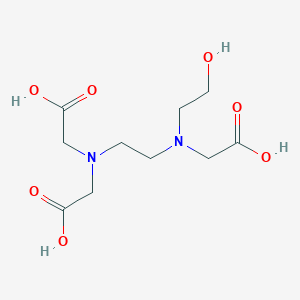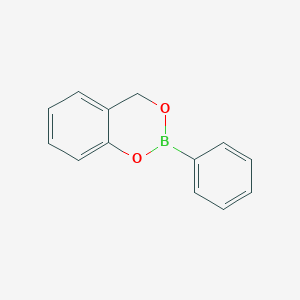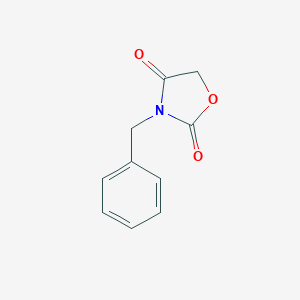
2,4-Oxazolidinedione, 3-benzyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Oxazolidinedione, 3-benzyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of oxazolidinediones and has been found to possess various biological activities that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
2,4-Oxazolidinedione, 3-benzyl- has been extensively studied for its potential therapeutic applications. It has been reported to possess anticonvulsant, anti-inflammatory, and analgesic activities. In addition, it has been found to exhibit potent antioxidant properties, which make it a promising candidate for the treatment of various oxidative stress-related disorders such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Wirkmechanismus
The exact mechanism of action of 2,4-Oxazolidinedione, 3-benzyl- is not fully understood. However, several studies have suggested that it may exert its biological activities through the modulation of various signaling pathways and enzymes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
2,4-Oxazolidinedione, 3-benzyl- has been found to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. Moreover, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, it has been reported to exhibit anticonvulsant and analgesic activities in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Oxazolidinedione, 3-benzyl- in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its limited stability in solution, which may affect its biological activity over time.
Zukünftige Richtungen
The potential therapeutic applications of 2,4-Oxazolidinedione, 3-benzyl- are vast, and future research should focus on exploring its efficacy in various disease models. Some of the future directions that can be pursued include investigating its neuroprotective effects in animal models of neurodegenerative diseases, evaluating its anticancer potential in cell culture and animal models, and exploring its potential as a therapeutic agent for cardiovascular diseases. In addition, further studies should be conducted to elucidate the exact mechanism of action of this compound, which will provide insights into its biological activity and inform the design of more potent analogs.
Conclusion:
In conclusion, 2,4-Oxazolidinedione, 3-benzyl- is a promising compound that has been found to possess various biological activities. Its low toxicity, high solubility, and potential therapeutic applications make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2,4-Oxazolidinedione, 3-benzyl- involves the reaction of benzylamine with diethyl malonate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of the compound.
Eigenschaften
CAS-Nummer |
17153-05-8 |
|---|---|
Produktname |
2,4-Oxazolidinedione, 3-benzyl- |
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-benzyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
ZWZFFTHXSRRHOU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
Kanonische SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
Andere CAS-Nummern |
17153-05-8 |
Synonyme |
3-benzyloxazolidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



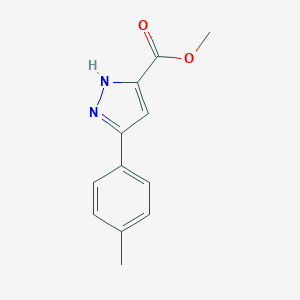
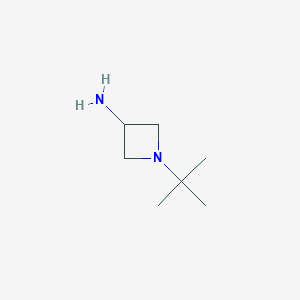
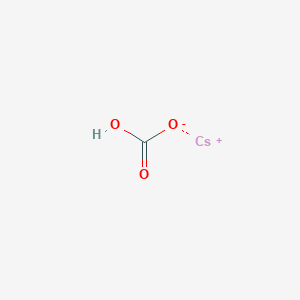
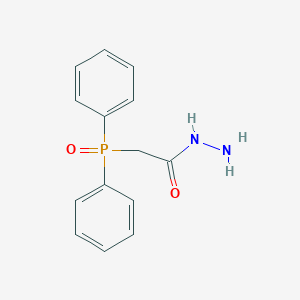
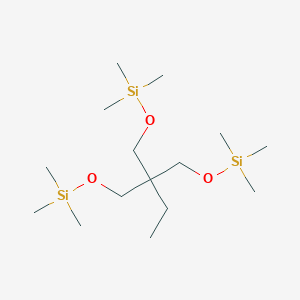
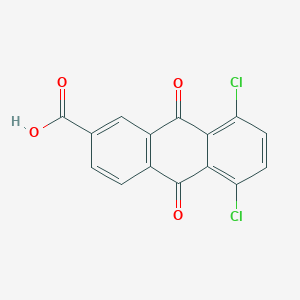
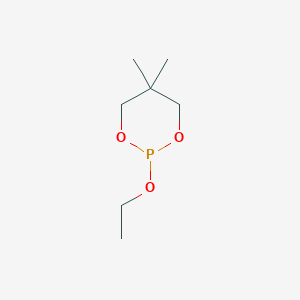
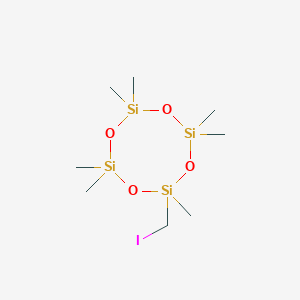
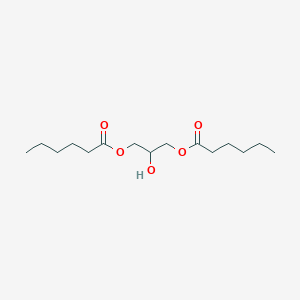
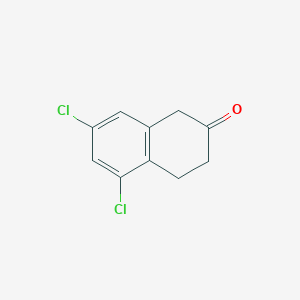
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
